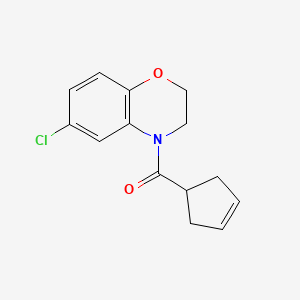
(6-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone is an organic compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound belongs to the family of benzoxazinones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of (6-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in cell growth and proliferation. It may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound has also been found to have antibacterial and antifungal activities. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone in lab experiments is its diverse biological activities. It has been shown to have antifungal, antibacterial, and antitumor activities, making it useful in various studies. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on (6-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the compound's mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of (6-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone involves the reaction of 6-chloro-2-aminobenzoxazole with cyclopent-3-en-1-carboxylic acid, followed by the addition of thionyl chloride, and then finally, the reaction with methylamine. This method produces a high yield of the compound and has been used in various studies.
Aplicaciones Científicas De Investigación
(6-Chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone has been studied for its potential use in the treatment of various diseases. It has been shown to have antifungal, antibacterial, and antitumor activities. The compound has also been investigated for its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-cyclopent-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-11-5-6-13-12(9-11)16(7-8-18-13)14(17)10-3-1-2-4-10/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYWELRESXKTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3CC=CC3)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

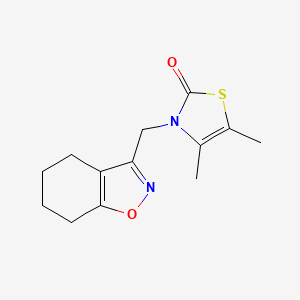
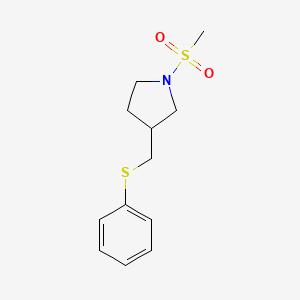
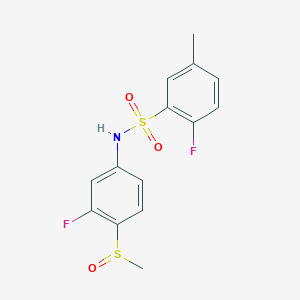
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
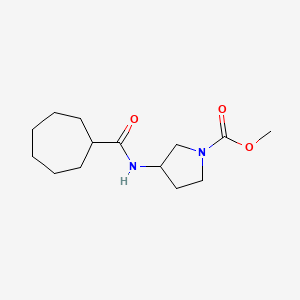

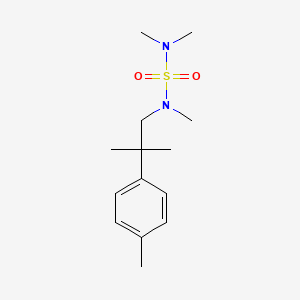
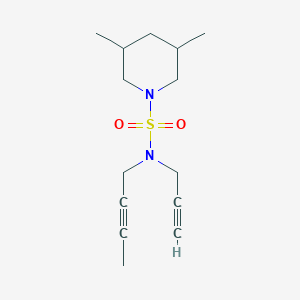
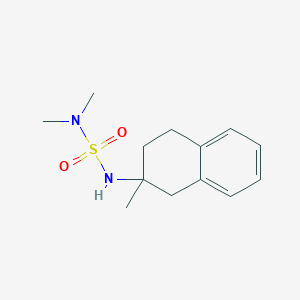
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
